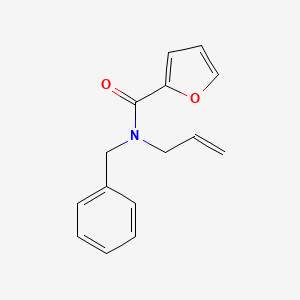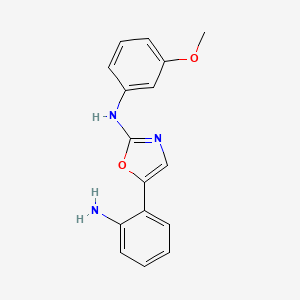
1-Chloro-N,N-dimethyl-N',N''-bis(trimethylsilyl)silanetriamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine is a unique organosilicon compound characterized by its three silicon atoms bonded to nitrogen and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine typically involves the reaction of chlorosilanes with amines under controlled conditions. One common method involves the reaction of trimethylsilyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and other silicon-containing products.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or thiolates can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine derivatives.
Oxidation: Formation of silanol or siloxane compounds.
Reduction: Formation of reduced silicon-nitrogen compounds.
Wissenschaftliche Forschungsanwendungen
1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine has several applications in scientific research:
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials such as silicon-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine involves its ability to form stable bonds with various nucleophiles. The silicon atoms in the compound can interact with different molecular targets, leading to the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-N,N-dimethylpropan-2-amine
- 3-Chloro-N,N-dimethylpropylamine hydrochloride
Uniqueness
1-Chloro-N,N-dimethyl-N’,N’'-bis(trimethylsilyl)silanetriamine is unique due to its three silicon atoms bonded to nitrogen and chlorine, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
535932-33-3 |
|---|---|
Molekularformel |
C8H26ClN3Si3 |
Molekulargewicht |
284.02 g/mol |
IUPAC-Name |
N-[chloro-bis(trimethylsilylamino)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H26ClN3Si3/c1-12(2)15(9,10-13(3,4)5)11-14(6,7)8/h10-11H,1-8H3 |
InChI-Schlüssel |
BKEUFKORXMKIPT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)[Si](N[Si](C)(C)C)(N[Si](C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


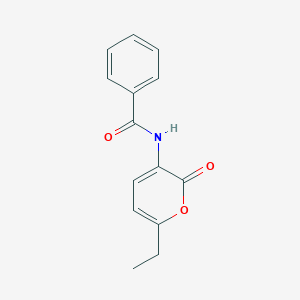

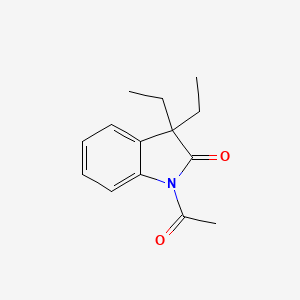
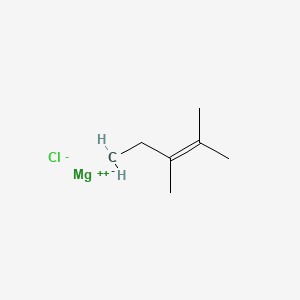
![Thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14215122.png)
![{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane](/img/structure/B14215127.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl-](/img/structure/B14215140.png)
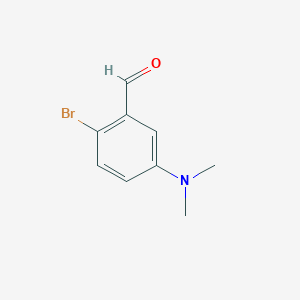

![3-[(1-Cyano-1-phenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14215161.png)

![2-[(2-Bromophenyl)methyl]-3-methylidene-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14215181.png)
